2,3,7,8-Tetrachlorodibenzo-p-dioxin

Description

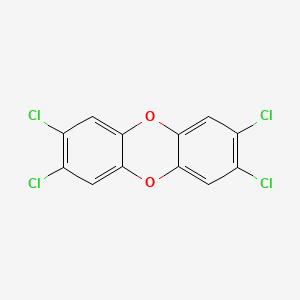

Structure

3D Structure

Properties

IUPAC Name |

2,3,7,8-tetrachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUFODBRKLSHSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C=C3O2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O2 | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN (TCDD) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-p-DIOXIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1467 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021315 | |

| Record name | 2,3,7,8-Tetrachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3,7,8-tetrachlorodibenzo-p-dioxin (tcdd) appears as white crystals or tan crystalline powder. (NTP, 1992), Colorless to white, crystalline solid; [NIOSH], COLOURLESS-TO-WHITE NEEDLE-LIKE CRYSTALS., Colorless to white, crystalline solid. [Note: Exposure may occur through contact at previously contaminated worksites.] | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN (TCDD) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,7,8-Tetrachlorodibenzo-p-dioxin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/431 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-p-DIOXIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1467 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,3,7,8-Tetrachloro-dibenzo-p-dioxin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0594.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes at 932 °F (NTP, 1992), Decomposes | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN (TCDD) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4151 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3,7,8-Tetrachloro-dibenzo-p-dioxin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0594.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

4 °C (39 °F) - closed cup | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4151 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 77 °F (NTP, 1992), In water, 2X10-4 mg/L at 25 °C, 1.4 g/L in ortho-dichlorobenzene; 0.72 g/L in chlorobenzene; 0.57 g/L in benzene; 0.37 g/L in chloroform; 0.11 g/L in acetone; 0.05 g/L in n-octanol; 0.01 g/L in methanol; 0.04 g/L in lard oil, Solubility in water: none, 0.00000002% | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN (TCDD) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4151 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-p-DIOXIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1467 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,3,7,8-Tetrachloro-dibenzo-p-dioxin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0594.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.8 g/cm³ | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-p-DIOXIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1467 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

6.4e-10 mmHg at 68 °F ; 0.0000000014 mmHg at 77 °F (NTP, 1992), 1.50X10-9 mm Hg at 25 °C, Vapor pressure at 25 °C: negligible, (77 °F): 0.000002 mmHg | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN (TCDD) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4151 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-p-DIOXIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1467 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,3,7,8-Tetrachloro-dibenzo-p-dioxin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0594.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless needles, Colorless to white, crystalline solid, Colorless liquid, Needles | |

CAS No. |

1746-01-6 | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN (TCDD) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,7,8-Tetrachlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1746-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,7,8-Tetrachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001746016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,7,8-Tetrachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,7,8-tetrachlorodibenzo[b,e][1,4]dioxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO80M48B6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4151 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-p-DIOXIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1467 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

563 °F (NTP, 1992), 305 °C, 305-306 °C, 581 °F | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN (TCDD) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4151 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3,7,8-TETRACHLORODIBENZO-p-DIOXIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1467 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,3,7,8-Tetrachloro-dibenzo-p-dioxin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0594.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Environmental Dynamics and Spatiotemporal Distribution of 2,3,7,8 Tetrachlorodibenzo P Dioxin

Sources and Formation Pathways of Polychlorinated Dibenzo-p-dioxins (PCDDs)

Polychlorinated dibenzo-p-dioxins (PCDDs), a group of halogenated organic compounds, are primarily of anthropogenic origin. wikipedia.org The most studied and toxic congener is 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). wikipedia.orgdioxin20xx.org These compounds are not produced intentionally but are formed as unintentional byproducts in various industrial and combustion processes. epa.gov

Anthropogenic Generation Mechanisms

The majority of PCDDs found in the environment stem from human activities. dioxin20xx.org Key anthropogenic sources include:

Combustion Processes: Incineration of municipal and industrial waste is a significant source of PCDDs. epa.govcore.ac.uknih.gov The formation can occur through homogeneous gas-phase reactions at high temperatures, though survival is unlikely above 900°C. core.ac.uk Incomplete combustion of fossil fuels and wood also contributes to their release. epa.govepa.gov Backyard barrel burning is another noted combustion source. wikipedia.org

Industrial Processes: The manufacturing of certain chemicals, particularly chlorinated phenols, can produce TCDD as an impurity. epa.govepa.gov It has been identified as a contaminant in pesticides like 2,4,5-T. wikipedia.orgepa.gov The chlorine bleaching process used in pulp and paper mills is another source. wikipedia.orgepa.gov Metal smelting and refining processes also lead to the formation of PCDDs. wikipedia.org

Waste Disposal and Accidents: Improper disposal of chlorinated chemical wastes has led to significant environmental contamination, such as at Love Canal and various sites in Missouri. nih.govcapes.gov.br Additionally, accidental fires involving electrical transformers containing polychlorinated biphenyls (PCBs) and chlorinated benzenes can release PCDDs. nih.govepa.gov

The formation of PCDDs often involves precursor compounds like chlorophenols and chlorobenzenes. nih.gov The presence of chlorine and organic material, especially during combustion, creates conditions ripe for their formation. wikipedia.org

Natural Formation Processes

While anthropogenic sources are predominant, natural processes can also form PCDDs, although their contribution to current environmental levels is considered minor in comparison. wikipedia.org These natural sources include:

Forest Fires: The combustion of organic matter in the presence of chlorine-containing compounds during forest fires can generate PCDDs. wikipedia.org

Volcanic Eruptions: Volcanic activity has also been cited as a natural source of these compounds. wikipedia.org

Environmental Persistence of 2,3,7,8-Tetrachlorodibenzo-p-dioxin

2,3,7,8-TCDD is a persistent organic pollutant known for its environmental stability. epa.govwikipedia.org Its persistence is a key factor in its widespread presence in various environmental compartments. Dioxins can remain in the environment for over 100 years. wikipedia.org

Soil and Sediment Dynamics

Due to its low water solubility and high affinity for organic matter, TCDD strongly binds to soil and sediment particles. epa.gov This binding significantly limits its mobility and leaching into groundwater. epa.gov Studies have shown that TCDD tends to remain in the upper layers of soil, with one study indicating that most of the compound stayed in the top 15 cm of soil even years after deposition. epa.gov

The half-life of TCDD in the environment varies depending on the specific conditions:

Soil Surface: The persistence half-life on soil surfaces can range from less than one year to three years, with photodegradation being a potential removal mechanism. epa.gov

Subsurface Soil: In the soil interior, the half-life can be as long as 12 years. epa.gov

Sediments: Aquatic sediments are considered a major and ultimate environmental sink for TCDD. epa.gov Once in the sediment, it is largely protected from photodegradation. epa.gov The volatilization half-life from a water column, when considering adsorption to sediment, has been estimated to be over 50 years. epa.gov

Estimated Half-Life of 2,3,7,8-TCDD in Various Environmental Compartments

| Environmental Compartment | Estimated Half-Life | Reference |

|---|---|---|

| Soil Surface | < 1 to 3 years | epa.gov |

| Subsurface Soil | Up to 12 years | epa.gov |

| Aquatic Sediments (overall removal) | > 50 years (volatilization) | epa.gov |

| Lake Water Column (persistence) | > 1.5 years | epa.gov |

Aquatic Ecosystem Distribution

In aquatic environments, the very low water solubility of TCDD means that most of it is associated with suspended particles and bottom sediments. epa.gov Photolysis can occur at the water's surface, with an estimated half-life ranging from 21 hours in summer to 118 hours in winter; however, this process is significantly reduced with increasing water depth. epa.gov

Studies of outdoor ponds and model aquatic ecosystems have shown that TCDD levels can reach equilibrium in different components of the ecosystem over time. For instance, in one study, radiolabeled TCDD reached equilibrium in pondweeds after one month, in fish after two months, and in the sediment after six months. oup.com After 25 months, about 29.4% of the total TCDD remained in the pond. oup.com

Bioaccumulation and Biomagnification of 2,3,7,8-Tetrachlorodibenzo-p-dioxin in Trophic Levels

The lipophilic (fat-loving) nature of TCDD drives its tendency to accumulate in the fatty tissues of living organisms, a process known as bioaccumulation. wikipedia.orgcimi.org As it moves up the food chain, its concentration increases at each successive trophic level, a phenomenon called biomagnification. fiveable.mefiveable.me

Because TCDD is resistant to metabolic breakdown, it persists in organisms, leading to higher concentrations in predators compared to their prey. cimi.orgfiveable.me This process is particularly significant for persistent organic pollutants like TCDD. cimi.org

Ingestion of contaminated food is a primary route of exposure for aquatic organisms. epa.gov Research on Lake Ontario lake trout indicated that food ingestion contributed to approximately 75% of their total TCDD uptake. epa.gov

The bioaccumulation factor (BAF), which measures the accumulation of a chemical in an organism from water, can be very high for TCDD. Field studies in Maine rivers downstream of paper mills have yielded significant BAFs for TCDD in fish.

Field Bioaccumulation Factors (BAFs) for 2,3,7,8-TCDD in Fish from Maine Rivers

| Fish Species | Tissue Type | Mean BAF Range | Reference |

|---|---|---|---|

| Smallmouth Bass | Fillets | 11,500 - 24,600 | nih.gov |

| Brown Trout | Fillets | 17,900 - 28,300 | nih.gov |

| White Perch | Fillets | 3,000 - 7,500 | nih.gov |

| White Sucker | Whole Bodies | 78,500 - 106,000 | nih.gov |

Biomagnification becomes particularly evident at higher trophic levels. For example, studies in Lake Ontario have shown significant biomagnification of TCDD between fish and fish-eating birds. epa.gov While biomagnification between zooplankton and forage fish may be limited, it can be substantial in older predatory fish, with biomagnification factors reaching up to 3 when considering lake trout consuming younger smelt. epa.gov The selection for 2,3,7,8-substituted congeners appears to increase at higher trophic levels, such as in fish-eating birds and fish. epa.gov

Factors Influencing Trophic Transfer of Persistent Organic Pollutants (POPs)

The transfer of POPs like TCDD through the food web, a process known as trophic transfer, is a complex phenomenon influenced by a variety of chemical, biological, and environmental factors. acs.orgepa.gov The inherent properties of TCDD, particularly its high lipophilicity (fat-solubility) and resistance to metabolic degradation, are fundamental to its bioaccumulation. nih.govkhanacademy.orgwikipedia.org

Physicochemical Properties of the Pollutant: The molecular structure of TCDD makes it resistant to breakdown by biological processes. wikipedia.org Its lipophilic nature means it readily accumulates in the fatty tissues of organisms. nih.govkhanacademy.org This tendency to be stored in fat is a key driver of its persistence and accumulation in living beings. nih.gov

Organism-Specific Biological and Ecological Traits: The biology and ecology of individual organisms play a crucial role in the trophic transfer of TCDD. nih.gov Factors such as an organism's:

Trophic Level: Organisms at higher trophic levels generally exhibit higher concentrations of TCDD due to the consumption of prey that have already accumulated the toxin. oercommons.orgynu.ac.jp

Lipid Content: Animals with a higher body fat percentage tend to accumulate more TCDD. nih.govnih.gov The storage of TCDD in lipids can be seen as a form of detoxification, as it removes the compound from sites of potential action. nih.gov

Metabolism: The ability of an organism to metabolize and excrete TCDD influences its bioaccumulation. However, TCDD is notoriously resistant to metabolic breakdown. wikipedia.org

Feeding Behavior, Habitat, and Body Size: These traits can influence an organism's exposure to and accumulation of POPs. acs.orgnih.gov For instance, bottom-feeding fish may have higher exposure due to the settling of TCDD in sediments. wikipedia.org

Food Web Structure and Dynamics: The structure of the food web itself is a significant determinant of TCDD's movement. The transfer of energy from the base of the food web—whether from in-river primary production (autochthony) or from terrestrial sources like leaf litter (allochthony)—can affect how contaminants are introduced and distributed. acs.orgnih.gov The length of the food chain also plays a role, with longer food chains often leading to greater biomagnification at the top.

Biomagnification Factors and Predictive Models

Biomagnification is the process whereby the concentration of a substance, such as TCDD, increases in organisms at successively higher levels in a food chain. oercommons.org A key metric for quantifying this phenomenon is the Biomagnification Factor (BMF), which is the ratio of the concentration of a chemical in an organism to the concentration in its diet. sfu.ca

Biomagnification Factors (BMFs): Research has shown that TCDD biomagnifies in both aquatic and terrestrial food webs. ynu.ac.jpepa.gov For example, in a Lake Ontario ecosystem, the log BMF for TCDD from alewife to herring gulls was 1.51. epa.gov In another instance, the BMF for older predatory lake trout consuming young smelt was found to be as high as 3. epa.gov Studies on rainbow trout have shown that lipid-normalized BMFs for muscle tissue ranged from 0.38 to 1.51.

Field studies in Maine rivers downstream of pulp and paper mills provided BAFs (Bioaccumulation Factors), which are related to BMFs. Mean BAFs for TCDD ranged from 3,000 to 106,000 for different fish species, suggesting significant accumulation from the environment. nih.gov

Biomagnification and Bioaccumulation Factors for TCDD

| Organism/Trophic Link | Factor | Value | Ecosystem | Source |

|---|---|---|---|---|

| Alewife to Herring Gulls | Log BMF | 1.51 | Lake Ontario | epa.gov |

| Lake Trout (eating young smelt) | BMF | 3 | Lake Ontario | epa.gov |

| Rainbow Trout (muscle) | Lipid-normalized BMF | 0.38 - 1.51 | Laboratory Study | |

| Smallmouth Bass (fillets) | Mean BAF | 11,500 - 24,600 | Maine Rivers | nih.gov |

| Brown Trout (fillets) | Mean BAF | 17,900 - 28,300 | Maine Rivers | nih.gov |

| White Perch (fillets) | Mean BAF | 3,000 - 7,500 | Maine Rivers | nih.gov |

| White Sucker (whole bodies) | Mean BAF | 78,500 - 106,000 | Maine Rivers | nih.gov |

Predictive Models: Various models are used to predict the bioaccumulation and biomagnification of chemicals like TCDD. These models are crucial for risk assessment and environmental management.

Fugacity-Based Models: These models predict the partitioning of chemicals between different environmental compartments (water, sediment, biota) based on their chemical potential or "fugacity." Fugacity theory predicts a lipid-normalized BMF of 1.0 for rainbow trout muscle, which is consistent with some empirical data.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models aim to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. mdpi.com These models can be used to estimate BMFs and are valuable for screening large numbers of chemicals. mdpi.comnih.gov They often use descriptors like the octanol-water partition coefficient (Kow) to predict bioaccumulation potential. sfu.ca

Toxicokinetic and Toxicodynamic (TKTD) Models: These mechanistic models provide a framework for quantifying the uptake, internal distribution, metabolism, and elimination of chemicals in organisms over time. nih.gov They are particularly useful for predicting bioaccumulation under dynamic environmental conditions. nih.gov

Trait-Based Models: These models incorporate biological traits of organisms (e.g., habitat, feeding behavior, body size) to predict POP bioaccumulation. acs.orgnih.gov While they have shown promise, their accuracy can be limited by variability across different food webs. nih.gov

These models, while powerful, have limitations and require ongoing refinement and validation with field data to improve their predictive accuracy for complex substances like TCDD. mdpi.comnih.gov

Molecular and Cellular Mechanisms of 2,3,7,8 Tetrachlorodibenzo P Dioxin Action

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The canonical pathway for TCDD's action is mediated through the AhR, a protein resident in the cytoplasm of cells in vertebrates. nih.gov This receptor is involved in the regulation of gene expression and can be activated by a variety of compounds, with TCDD being the most potent and extensively studied ligand. nih.govresearchgate.net

In its inactive state, the AhR resides in the cytoplasm as part of a multiprotein complex. This complex includes heat shock protein 90 (hsp90), the hsp90 co-chaperone p23, and the AhR-interacting protein (AIP), also known as XAP2. researchgate.net The binding of TCDD to the PAS-B domain of the AhR induces a conformational change in the receptor. researchgate.netmdpi.com This change leads to the dissociation of the chaperone proteins and exposes a nuclear localization signal (NLS) on the AhR. researchgate.netkorea.ac.kr The ligand-bound AhR then translocates from the cytoplasm into the nucleus. researchgate.netmdpi.com

Once inside the nucleus, the activated AhR forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. researchgate.netmdpi.comkorea.ac.kr ARNT is a ubiquitously expressed protein that is essential for the DNA-binding and transactivation functions of the AhR. korea.ac.krresearchgate.net The formation of the AhR/ARNT heterodimer is a critical step, as this complex is the functional unit that recognizes and binds to specific DNA sequences. researchgate.netmdpi.com Studies have shown that the formation of this heterodimer occurs within the nucleus, and the stability of both AhR and ARNT in the nuclear compartment is enhanced by their association. researchgate.net

The AhR/ARNT heterodimer functions as a transcription factor by binding to specific DNA recognition sites known as xenobiotic response elements (XREs) or dioxin response elements (DREs). researchgate.netmdpi.com These elements are located in the regulatory regions of target genes and typically contain the core consensus sequence 5'-TNGCGTG-3'. korea.ac.kr The binding of the AhR/ARNT complex to these elements initiates the recruitment of co-activators and the general transcription machinery, leading to an increase in the transcription of the target genes. researchgate.netmdpi.com While the canonical XRE is well-characterized, research has also identified non-consensus XREs that can mediate AhR-dependent gene expression, suggesting a broader range of genomic targets for TCDD's effects. mdpi.com

The activation of the AhR signaling pathway by TCDD leads to the altered expression of a suite of genes, often referred to as the "AhR gene battery." proquest.com Among the most well-studied of these are the cytochrome P450 (CYP) genes, particularly CYP1A1, CYP1A2, and CYP1B1. t3db.canih.govnih.gov

CYP1A1 : The induction of CYP1A1 is considered a hallmark of AhR activation by TCDD. nih.gov TCDD is a potent inducer of CYP1A1 mRNA and protein expression in a wide variety of tissues and cell lines. t3db.canih.gov

CYP1A2 : TCDD also induces CYP1A2, although the pattern of induction can differ from that of CYP1A1. For instance, in primary human hepatocytes, TCDD preferentially induces CYP1A2 over CYP1A1. nih.gov

CYP1B1 : CYP1B1 is another member of the CYP1 family that is inducible by TCDD. t3db.canih.gov It exhibits a distinct pattern of expression compared to CYP1A1 and CYP1A2 and is constitutively expressed in certain steroidogenic tissues. nih.gov

The induction of these enzymes is part of the cell's adaptive response to metabolize and eliminate foreign compounds. However, the persistent activation of this pathway by TCDD can lead to a variety of adverse effects.

| Gene | Effect of TCDD | Tissue/Cell Type Specificity |

| CYP1A1 | Strong induction | Widely induced in various tissues and cell lines. t3db.canih.gov |

| CYP1A2 | Induction, preferential over CYP1A1 in some cases | Preferentially induced in primary human hepatocytes. nih.gov |

| CYP1B1 | Induction | Constitutively expressed in steroidogenic tissues, inducible by TCDD. nih.gov |

Epigenetic Modifications Induced by 2,3,7,8-Tetrachlorodibenzo-p-dioxin

TCDD is recognized as a non-genotoxic carcinogen that can induce a state of genomic instability through epigenetic mechanisms. mdpi.com These heritable changes in gene expression occur without altering the underlying DNA sequence. mdpi.comnih.gov The primary epigenetic mechanisms influenced by TCDD include alterations in DNA methylation, modifications to histone proteins, and the dysregulation of non-coding RNAs. mdpi.comnih.govmdpi.com These processes are interconnected and play a critical role in determining which genes are expressed or silenced. nih.govmdpi.com

Exposure to TCDD is associated with significant changes in DNA methylation patterns in various models. nih.gov These alterations can be passed down through generations, a phenomenon known as epigenetic transgenerational inheritance. wsu.eduplos.org

Studies in mice have demonstrated that TCDD can induce both demethylation and hypermethylation at specific gene promoters. For example, TCDD treatment led to the demethylation of two CpG sites at the Cyp1a1 proximal promoter in the liver of C57BL/6J mice. nih.gov Conversely, in a mouse model of colitis, TCDD administration induced CpG methylation at specific sites in the promoters of various genes in T cells. nih.gov In another study, developmental exposure to TCDD in mouse embryonic stem cell-derived cardiomyocytes resulted in extensive gene expression changes that correlated with altered DNA methylation in 111 genes, many of which are crucial for cardiovascular development. nih.govoup.com

The transgenerational effects of TCDD on DNA methylation have been documented in rats. Ancestral exposure of a gestating female rat to TCDD resulted in differentially DNA methylated regions (DMRs) in the sperm of the F3 generation. wsu.eduplos.org One study identified 50 such DMRs in gene promoters, which could serve as potential biomarkers for transgenerational disease. wsu.eduplos.org

Table 1: Examples of TCDD-Induced DNA Methylation Changes

| Model System | Observed Effect | Affected Genes/Regions | Reference |

|---|---|---|---|

| C57BL/6J Mice (Liver) | Demethylation of CpG sites | Cyp1a1 proximal promoter | nih.gov |

| Fetal Mice (Palate Tissue) | Decreased methylation, leading to overexpression | DNMT3a promoter | nih.gov |

| Rat (Sperm of F3 Generation) | Differentially Methylated Regions (DMRs) | 50 DMRs in gene promoters | wsu.eduplos.org |

| Mouse Cardiomyocytes | Correlation between differential DNA methylation and RNA expression | 111 genes related to cardiovascular development | nih.govoup.com |

| Sprague-Dawley Rats (F3 Male Testis) | Differential methylation patterns | Multiple olfactory receptors | helsinki.fi |

TCDD exposure also modulates gene expression by altering histone modifications, which affect chromatin structure and accessibility for transcription. nih.gov Research in human breast cancer (MCF-7) and liver cancer (HepG2) cell lines showed that TCDD increased several histone modifications in the promoter regions of the CYP1A1 and CYP1B1 genes. nih.gov These modifications, generally associated with transcriptional activation, included acetylation of histone H3 at lysines 9 and 14, trimethylation of H3 at lysine (B10760008) 4, and acetylation of histone H4. nih.gov

Interestingly, the extent of these modifications and the resulting gene expression differed between the cell lines. While CYP1A1 was highly induced in both cell lines, CYP1B1 was strongly induced in MCF-7 cells but not in HepG2 cells, a difference attributed to higher baseline CpG methylation at the CYP1B1 promoter in HepG2 cells. nih.gov

Non-coding RNAs (ncRNAs), which are not translated into proteins, are crucial epigenetic regulators, and their expression is frequently altered by TCDD. mdpi.com These include small non-coding RNAs like microRNAs (miRNAs) and long non-coding RNAs (lncRNAs). mdpi.com

MicroRNAs (miRNAs): TCDD exposure leads to widespread changes in miRNA expression profiles. nih.govnih.gov In adult mice, TCDD treatment resulted in the differential expression of 426 miRNAs in the ovaries and 433 miRNAs in the testes. nih.gov Prenatal TCDD exposure in mice also triggered significant modulation of the miRNA expression profile in fetal thymocytes. nih.gov These TCDD-induced alterations in miRNA expression can be passed down through multiple generations. oup.comnih.gov A study investigating the effects of gestational TCDD exposure on the thymus found that 160 miRNAs were similarly dysregulated across three generations (F0, F1, and F2). oup.comnih.gov Pathway analysis revealed that these altered miRNAs target genes involved in cell signaling, apoptosis, and immunosuppression. oup.comnih.gov Some miRNAs contain dioxin response elements (DREs) in their promoters, suggesting they can be directly regulated by the AHR. oup.comfrontiersin.org

Long non-coding RNAs (lncRNAs): TCDD also dysregulates the expression of lncRNAs. mdpi.comnih.govnih.gov In a study on mouse liver, chronic TCDD exposure dysregulated over 4,000 lncRNAs in one or more liver cell types. nih.govnih.gov These changes were linked to the disruption of hepatocyte zonation and intercellular communication, which are critical for liver function. nih.govnih.gov The dysregulation of lncRNAs has also been implicated in TCDD-induced developmental defects. For instance, the lncRNA H19 is suggested to be a primary contributor to the development of cleft palate induced by TCDD in mice. mdpi.com

Table 2: Dysregulation of Non-Coding RNAs by TCDD

| Non-Coding RNA Type | Model System | Key Findings | Reference |

|---|---|---|---|

| microRNAs (miRNAs) | Adult Mouse Ovary & Testis | Altered expression of 426 miRNAs in ovaries and 433 in testes. | nih.gov |

| microRNAs (miRNAs) | Mouse Thymus (Multigenerational) | 160 miRNAs similarly dysregulated across F0, F1, and F2 generations. | oup.comnih.gov |

| microRNAs (miRNAs) | Human Granulosa Cells | 109 small non-coding RNAs differentially expressed after TCDD exposure. | mdpi.com |

| Long non-coding RNAs (lncRNAs) | Mouse Liver | Dysregulation of >4,000 lncRNAs in various liver cell types. | nih.govnih.gov |

| Long non-coding RNAs (lncRNAs) | Mouse Model | lncRNA H19 implicated in TCDD-induced cleft palate. | mdpi.com |

Modulation of Specific Biological Processes by 2,3,7,8-Tetrachlorodibenzo-p-dioxin

The molecular and cellular changes induced by TCDD culminate in the modulation of complex biological processes. oup.comcdc.gov One of the most profoundly affected systems is the immune system, where TCDD acts as a potent suppressor of both innate and adaptive immunity. nih.govcdc.govfrontiersin.org

TCDD is one of the most potent immunosuppressive chemicals known, affecting nearly every component of the immune system. nih.govoup.comcdc.gov Its effects are primarily mediated through the AHR, which is expressed in various immune cells, including T cells, B cells, and dendritic cells (DCs). nih.govfrontiersin.org The consequences of AHR activation by TCDD are context-dependent, varying with the cell type, its activation status, and the nature of the antigenic stimulus. nih.gov

T-Cells: TCDD significantly suppresses T-cell dependent immunity. oup.com It can cause thymic atrophy and suppress the development and maturation of fetal lymphocytes. nih.govcdc.gov Exposure to TCDD impairs the function of CD4+ helper T cells, leading to suppressed Th1, Th2, and Th17-mediated responses. nih.gov In contrast, TCDD appears to enhance the development and frequency of regulatory T cells (Tregs), which may contribute to its profound immunosuppressive effects. nih.gov TCDD can also prematurely induce Fas-dependent activation-induced cell death (AICD) in antigen-primed T cells, leading to the deletion of activated T-cell clones. nih.gov For example, in mice challenged with staphylococcal enterotoxin A (SEA), TCDD did not prevent the initial activation of T cells but accelerated their decline phase. nih.gov Furthermore, TCDD has been shown to decrease the survival of antigen-specific CD4+ T cells. oup.com

B-Cells: Humoral immunity is also a target of TCDD. Exposure to TCDD suppresses antibody production and can inhibit the differentiation of B cells into antibody-secreting plasma cells. nih.govcdc.govnih.gov In cultured human B cells, TCDD was found to suppress IgM secretion following activation. nih.gov This effect was linked to a reduction in the phosphorylation of the transcription factor STAT3, which is critical for B-cell activation and immunoglobulin secretion. nih.gov

Dendritic Cells (DCs): As key antigen-presenting cells that bridge innate and adaptive immunity, DCs are also affected by TCDD. TCDD has been shown to alter the function of DCs, which could reduce the strength and duration of a T-cell-mediated response. nih.gov Some of these effects on DCs appear to involve the altered signaling of the NF-κB pathway. nih.gov

Table 3: Effects of TCDD on Immune Cell Populations

| Immune Cell Type | Observed Effects of TCDD Exposure | Reference |

|---|---|---|

| CD4+ T-Cells | Suppression of Th1, Th2, and Th17 responses; Decreased survival of antigen-specific cells. | nih.govoup.com |

| Regulatory T-Cells (Tregs) | Enhanced development and increased frequency. | nih.gov |

| CD8+ T-Cells | Decreased expansion and differentiation; Premature induction of activation-induced cell death. | oup.comnih.gov |

| B-Cells | Suppressed antibody production; Inhibition of IgM secretion; Reduced STAT3 phosphorylation. | nih.govcdc.govnih.gov |

| Dendritic Cells (DCs) | Altered function; Modulation of NF-κB signaling. | nih.gov |

Immune System Modulation

T-Cell Differentiation and Immune Response Regulation (Tregs, Th17)

The activation of the aryl hydrocarbon receptor (AhR) by 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) plays a significant role in regulating the differentiation and function of T-cells, particularly the balance between regulatory T cells (Tregs) and T helper 17 (Th17) cells. nih.govmdpi.com This regulation is crucial for maintaining immune homeostasis, and its disruption can lead to altered immune responses.

TCDD has been shown to promote the differentiation of Tregs, which are critical for suppressing excessive immune responses and maintaining self-tolerance. nih.govmdpi.com Studies have demonstrated that TCDD-induced AhR activation can increase the generation of functional Tregs that can suppress experimental autoimmune diseases in animal models. mdpi.com In contrast, TCDD can inhibit the differentiation of Th17 cells, which are pro-inflammatory and involved in autoimmune responses. nih.govnih.govresearchgate.net This reciprocal regulation, favoring Tregs over Th17 cells, is a key mechanism by which TCDD modulates the immune system. nih.govresearchgate.net

The molecular mechanisms underlying this differential regulation are complex and involve the interaction of AhR with other transcription factors and signaling pathways. nih.gov For instance, AhR can interact with Stat1, a key signaling molecule, to promote Treg differentiation. nih.gov Furthermore, the effects of AhR activation on T-cell differentiation can be ligand-specific, with different AhR ligands promoting either Treg or Th17 development. nih.govmdpi.com

Research has also highlighted the role of microRNAs (miRs) in the TCDD-mediated regulation of T-cell differentiation. mdpi.comnih.gov TCDD has been found to alter the expression of specific miRs that target key transcription factors involved in Treg and Th17 development, such as FoxP3 and IL-17, respectively. mdpi.comnih.gov

Table 2: TCDD's Influence on T-Cell Subsets

| T-Cell Subset | Effect of TCDD | Key Molecular Mediators |

| Regulatory T cells (Tregs) | Promotes differentiation. nih.govmdpi.com | Aryl hydrocarbon receptor (AhR), Stat1, specific microRNAs. nih.govmdpi.com |

| T helper 17 (Th17) cells | Inhibits differentiation. nih.govnih.govresearchgate.net | Aryl hydrocarbon receptor (AhR), specific microRNAs. nih.govmdpi.comnih.gov |

Developmental Processes and Morphological Abnormalities

Cardiac Development Impairment

Exposure to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) during embryonic development is a potent disruptor of normal heart formation, leading to a range of structural and functional abnormalities. ohiolink.eduoup.com Studies in various animal models, including zebrafish and mice, have demonstrated the profound impact of TCDD on cardiac development. oup.comnih.govnih.gov

In zebrafish embryos, TCDD exposure prevents the proper formation of cardiac valve leaflets, leading to blood regurgitation at both the atrioventricular and bulboventricular junctions. nih.govnih.gov This failure of valve development contributes significantly to a reduction in peripheral blood flow and eventual circulatory collapse. nih.govnih.gov TCDD does not block the initial specification of the valve-forming regions but rather disrupts the subsequent growth and maturation of these structures. nih.gov This is accompanied by altered localization of endothelial cells and changes in the expression of key signaling molecules like bmp4 and notch1b, which are crucial for valve development. nih.gov

In mice, in utero exposure to TCDD results in a dose-dependent decrease in the fetal heart-to-body weight ratio and a reduction in cardiocyte proliferation. oup.com These findings indicate that TCDD interferes with the growth of the developing heart. oup.com Furthermore, continuous exposure to TCDD from development through adulthood can lead to long-term cardiac abnormalities, highlighting the persistent impact of this environmental toxicant on cardiovascular health. ohiolink.edu The disruption of the aryl hydrocarbon receptor (AHR), through which TCDD exerts its effects, has been shown to be a key factor in the pathogenesis of these congenital heart defects. ohiolink.edu

Table 3: TCDD-Induced Cardiac Developmental Defects

| Affected Process/Structure | Observed Defect | Model Organism |

| Cardiac Valve Formation | Failure to form valve leaflets. nih.govnih.gov | Zebrafish. nih.govnih.gov |

| Blood Flow | Blood regurgitation at atrioventricular and bulboventricular junctions. nih.govnih.gov | Zebrafish. nih.govnih.gov |

| Heart Growth | Decreased heart-to-body weight ratio. oup.com | Mouse. oup.com |

| Cardiocyte Proliferation | Reduced proliferation of heart muscle cells. oup.com | Mouse. oup.com |

Craniofacial and Skeletal Development Alterations

Exposure to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) during development can lead to significant craniofacial and skeletal abnormalities. researchgate.netcambridge.orgnih.gov These effects are observed across various species, suggesting a conserved mechanism of toxicity. researchgate.net

Studies in rats have shown that developmental exposure to TCDD can lead to decreased bone length and cross-sectional area of the cortex, as well as reduced bone mineral density. oup.com These changes result in decreased mechanical strength of the bones. oup.com The timing of exposure is critical, with lactational exposure being a significant contributor to these bone defects. oup.com Interestingly, some of these skeletal effects appear to be reversible, with recovery observed in adulthood. oup.com In zebrafish, juvenile exposure to TCDD can cause time-dependent decreases in craniofacial and trunk morphometrics. cambridge.orgnih.gov

The underlying mechanism for these skeletal abnormalities involves the disruption of osteoblast differentiation. nih.gov TCDD exposure has been shown to downregulate the expression of key osteogenic regulators and extracellular matrix genes. nih.gov Furthermore, TCDD can alter the expression of genes involved in crucial developmental pathways like Wnt, fibroblast growth factor, and bone morphogenetic protein/transforming growth factor beta. nih.gov

Table 4: Summary of TCDD-Induced Craniofacial and Skeletal Defects

| Organism | Craniofacial Defects | Skeletal Defects | Underlying Cellular/Molecular Changes |

| Avian | Severe beak malformations, third eye, split maxilla. researchgate.net | Not specified | Altered regional blood flow and vasculature anomalies. researchgate.net |

| Fish (Medaka) | Not specified | Attenuated vertebral ossification, truncated centra, reduced neural and hemal arch lengths. nih.gov | Modifications in osteoblast and osteoblast progenitor cell number and localization; downregulation of osteogenic regulators (runx2, osx/sp7) and extracellular matrix genes. nih.gov |

| Rat | Facial size reduction. nih.gov | Decreased bone length, cross-sectional area of cortex, and bone mineral density; reduced mechanical strength. oup.com | Disruption of osteoclast and osteoblast differentiation and maturation. nih.gov |

| Fish (Zebrafish) | Time-dependent decreases in craniofacial morphometrics. cambridge.orgnih.gov | Time-dependent decreases in trunk morphometrics. cambridge.orgnih.gov | Impaired osteogenesis. cambridge.org |

Metabolic Pathway Disruptions

Lipid Metabolism Dysregulation

Exposure to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) is known to disrupt metabolic pathways, with a significant impact on lipid metabolism. nih.gov The aryl hydrocarbon receptor (AhR), which is activated by TCDD, plays a crucial role in regulating various biological processes, including lipid metabolism. frontiersin.org Dysregulation of AhR signaling has been linked to lipid metabolic disorders such as non-alcoholic fatty liver disease (NAFLD). frontiersin.org

Activation of AhR can influence lipid metabolism in the liver, affecting both the synthesis and oxidation of fatty acids. frontiersin.org Studies have shown that AhR activation can lead to the accumulation of lipid droplets in hepatocytes, a key feature of NAFLD. frontiersin.org The mechanisms by which TCDD and AhR activation lead to these changes are multifaceted. For instance, TCDD has been shown to induce liver lipid metabolism disorder through the ROS/AMPK/CD36 signaling pathway. nih.gov

Furthermore, the AhR is considered a constitutive inhibitor of triglyceride synthesis and an early regulator of adipocyte differentiation. nih.gov This suggests that the baseline activity of AhR plays a role in maintaining lipid homeostasis. In alveolar macrophages, the AhR contributes to the control of lipid mediator synthesis by transcriptionally regulating enzymes in both the prostaglandin (B15479496) and leukotriene pathways. nih.gov The absence or inhibition of AhR activity leads to the downregulation of genes such as PTGS1 (encoding cyclooxygenase 1) and ALOX5 (encoding arachidonate (B1239269) 5-lipoxygenase), resulting in lower synthesis of prostanoids and leukotrienes. nih.gov

Table 5: Research Findings on TCDD and Lipid Metabolism Dysregulation

| Research Focus | Key Findings | Model System |

| AhR and Lipid Metabolism | AhR activation is linked to lipid metabolic disorders like NAFLD and can induce lipid deposition in the liver. frontiersin.org | General studies |

| TCDD and Liver Lipid Metabolism | TCDD induces liver lipid metabolism disorder via the ROS/AMPK/CD36 signaling pathway. nih.gov | Not specified |

| AhR's Role in Adipogenesis | AhR acts as a constitutive inhibitor of triglyceride synthesis and an early regulator of adipocyte differentiation. nih.gov | Mouse embryo fibroblasts |

| AhR and Lipid Mediator Production | AhR regulates the production of lipid mediators like prostaglandins (B1171923) and leukotrienes in alveolar macrophages. nih.gov | Bone marrow-derived and primary alveolar macrophages |

Glucose and Bile Acid Metabolism Influences

2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) significantly disrupts glucose and bile acid homeostasis through complex molecular and cellular mechanisms. These disruptions are linked to the activation of the aryl hydrocarbon receptor (AhR) and subsequent alterations in gene expression, contributing to metabolic disorders. nih.govmdpi.com

Glucose Metabolism:

TCDD exposure is associated with impaired glucose metabolism, manifesting as hyperinsulinemia and insulin (B600854) resistance. oup.com The compound affects several key aspects of glucose regulation, including transport, gluconeogenesis, and glycolysis.

Glucose Transport: TCDD has been shown to reduce the levels and activity of glucose transporter proteins (GLUT), which are essential for cellular glucose uptake. nih.gov In 3T3-L1 adipocytes, TCDD suppresses the expression of the insulin-responsive glucose transporter GLUT4. nih.govnih.gov This suppression is mediated through the C/EBP family of nuclear transcription factors. nih.gov Specifically, TCDD causes a decrease in C/EBPα and an increase in C/EBPβ bound to the GLUT4 promoter, leading to reduced gene expression. nih.gov Studies in pluripotent embryonic carcinoma cells also show that TCDD down-regulates GLUT1 and GLUT3 expression in an AhR-dependent manner, impairing glucose uptake. oup.comnih.gov This is accompanied by the mislocalization of GLUT1 from the plasma membrane. oup.comnih.gov

Gluconeogenesis: TCDD inhibits gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate substrates. In rats, TCDD treatment significantly reduces the conversion of alanine (B10760859) to glucose, contributing to hypoglycemia. nih.govscite.ai This effect is linked to the dose-dependent reduction in the activity of key gluconeogenic enzymes, phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and pyruvate (B1213749) carboxylase (PC). nih.gov The activity of glucose-6-phosphatase (G-6-Pase) also tends to decrease, although less consistently. nih.gov

Glycolysis: Microarray analysis has revealed that TCDD exposure can decrease the RNA expression of multiple enzymes involved in the glycolytic pathway. researchgate.net Furthermore, TCDD has been found to reprogram hepatic metabolism by redirecting glycolytic intermediates while inhibiting lipid metabolism, leading to a dose-dependent decrease in hepatic acetyl-CoA levels. researchgate.net

These alterations contribute to a state of metabolic imbalance, including insulin resistance and an increased risk for type II diabetes, as observed in both experimental models and human populations with high TCDD exposure. oup.comnih.gov

Bile Acid Metabolism:

TCDD profoundly alters bile acid homeostasis by affecting their biosynthesis, enterohepatic circulation, and metabolism by gut microbiota. nih.govresearchgate.net This disruption is a key factor in TCDD-induced hepatotoxicity. nih.gov

Biosynthesis and Homeostasis: Despite causing a significant increase in total hepatic and serum bile acid levels, TCDD coordinately represses the expression of genes involved in primary bile acid synthesis, such as Cyp7a1, the rate-limiting enzyme. nih.govnih.gov Bile acids are endogenous ligands for the farnesoid X receptor (FXR), a key regulator of their own synthesis. nih.govyoutube.com TCDD appears to interfere with this negative feedback loop. For instance, TCDD represses hepatic Nr1h4 (which encodes FXR), potentially inhibiting FXR signaling and contributing to the dysregulation. nih.gov

Enterohepatic Circulation: TCDD disrupts the transport of bile acids between the liver, intestine, and blood. It represses hepatic uptake transporters (e.g., Slco1a1, Slc10a1) and the canalicular export pump Abcb11 (BSEP), while inducing hepatic efflux transporters (Abcc3, Abcc4) that move bile acids into the blood. nih.govnih.govresearchgate.net This leads to a dramatic accumulation of bile acids in the serum. nih.govnih.gov Concurrently, TCDD enhances intestinal reabsorption by inducing ileal transporters (Slc10a2, Slc51a) and increasing gut transit time and permeability. nih.govresearchgate.net

Microbial Metabolism: The gut microbiome plays a crucial role in converting primary bile acids into secondary bile acids. TCDD exposure alters the gut microbiota composition, leading to an enrichment of species like Lactobacillus and an increase in microbial genes involved in bile acid metabolism (bsh, baiCD). nih.govnih.gov This results in a significant accumulation of secondary bile acids. Notably, a greater than 200-fold increase in hepatic taurolithocholic acid (TLCA), a potent agonist for the G protein-coupled bile acid receptor 1 (GPBAR1) associated with bile duct proliferation, has been observed. nih.govresearchgate.netnih.gov This shift in the bile acid pool contributes to the progression of liver pathologies resembling non-alcoholic fatty liver disease (NAFLD). nih.gov

Table 1: Effects of TCDD on Key Genes in Glucose and Bile Acid Metabolism

| Gene | Function | Effect of TCDD | Metabolic Pathway | Reference |

|---|---|---|---|---|

| Glut4 (Slc2a4) | Insulin-responsive glucose transporter | Expression suppressed | Glucose Transport | nih.govnih.gov |

| Glut1 (Slc2a1) | Basal glucose transporter | Expression down-regulated | Glucose Transport | oup.comnih.gov |

| PEPCK | Rate-limiting enzyme in gluconeogenesis | Activity decreased | Gluconeogenesis | nih.gov |

| PC | Enzyme in gluconeogenesis | Activity decreased | Gluconeogenesis | nih.gov |

| Cyp7a1 | Rate-limiting enzyme in bile acid synthesis | Expression repressed | Bile Acid Synthesis | nih.govnih.gov |

| Nr1h4 (FXR) | Nuclear receptor regulating bile acid homeostasis | Expression repressed | Bile Acid Regulation | nih.gov |

| Abcb11 (BSEP) | Bile salt export pump (liver to bile) | Expression repressed | Bile Acid Transport | nih.govresearchgate.net |

| Slc10a2 | Apical sodium-dependent bile acid transporter (intestine) | Expression induced | Bile Acid Transport | nih.gov |

Ecotoxicological Research on 2,3,7,8 Tetrachlorodibenzo P Dioxin

Aquatic Organism Studies

2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) is a potent environmental toxicant with significant adverse effects on aquatic ecosystems. Extensive research has been conducted to understand its impact on a variety of aquatic organisms. Fish are particularly sensitive to the developmental toxicity of TCDD, with early life stages being the most vulnerable. oup.com Exposure to TCDD can lead to a range of detrimental outcomes, including reduced growth, craniofacial malformations, edema, and mortality. oup.com The toxic effects of TCDD in aquatic organisms are primarily mediated through the aryl hydrocarbon receptor (AHR), a protein that, when activated by TCDD, can alter the expression of numerous genes.

The zebrafish (Danio rerio) has emerged as a key model organism for studying the developmental toxicity of TCDD due to its genetic tractability, rapid external development, and transparent embryos, which allow for detailed observation of organogenesis.

Water-borne exposure of newly fertilized zebrafish eggs to TCDD has been shown to induce a characteristic suite of developmental abnormalities. Notably, TCDD exposure does not typically increase egg mortality in the initial 48 hours post-fertilization (hpf) or affect the timing of hatching. nih.gov However, beginning around 72 hpf, significant toxic responses become apparent in the developing larvae. These include pericardial edema (fluid accumulation around the heart) and craniofacial malformations. nih.gov This is followed by the onset of yolk sac edema at approximately 96 hpf and subsequent mortality. nih.gov

Research has quantified the dose-response relationship for these effects. The median effective dose (ED50) for pericardial edema, yolk sac edema, and craniofacial malformations at 240 hpf has been determined to be 2.2, 2.1, and 1.9 ng TCDD/g egg, respectively. nih.gov The median lethal dose (LD50) at the same time point is 2.5 ng TCDD/g egg. nih.gov

Histological examinations of TCDD-exposed zebrafish have revealed widespread tissue damage. Epithelial tissues show lesions such as arrested gill development and necrosis in the renal tubules, hepatocytes, and pancreas. nih.gov Mesenchymal tissues are also affected, with subcutaneous edema observed in the head, trunk, and yolk sac, in addition to edema of the pericardium and skeletal muscle. nih.gov Furthermore, TCDD exposure can lead to the underdevelopment of the swim bladder. nih.gov

Even brief, low-level exposures to TCDD during critical windows of sexual differentiation in zebrafish can have long-lasting consequences. For instance, exposure to 50 pg/mL of TCDD for just one hour at 3 and 7 weeks post-fertilization has been shown to result in infertility and reduced sperm count in adult fish months after the exposure. oup.com Single-cell RNA sequencing of the testes from these fish revealed a significant decrease in late spermatocytes, spermatids, and spermatozoa, while spermatogonia and early spermatocyte populations were enriched, indicating a disruption of spermatogenesis. oup.com

Table 1: Developmental Toxicity Endpoints of TCDD in Zebrafish

| Endpoint | Time of Onset (hpf) | ED50 (ng TCDD/g egg) at 240 hpf |

|---|---|---|

| Pericardial Edema | 72 | 2.2 |

| Craniofacial Malformations | 72 | 1.9 |

| Yolk Sac Edema | 96 | 2.1 |

| Mortality | 132 | 2.5 (LD50) |

Terrestrial Organism Studies

The ecotoxicological effects of TCDD extend to terrestrial ecosystems, impacting a range of organisms from soil-dwelling invertebrates to microbial communities. TCDD is a persistent organic pollutant that can accumulate in soil, posing a long-term threat to the health and functioning of terrestrial environments.

Soil microbial communities are fundamental to nutrient cycling and soil health. The presence of TCDD can significantly alter the structure and function of these communities. Studies of soils contaminated with Agent Orange, which contained TCDD, have revealed distinct shifts in bacterial composition. nih.gov In highly contaminated areas, there is an observed increase in the phylum Firmicutes and a decrease in Acidobacteria and Bacteroidetes. nih.gov

Interestingly, some microbial taxa appear to thrive in TCDD-contaminated soil, suggesting a potential for bioremediation. Genera such as Arthrobacter, Rhodococcus, and members of the Comamonadaceae family and the order Bacillales have been detected in highly contaminated soils. nih.gov Further research has identified that bacterial communities enriched from polluted soils can biodegrade TCDD. nih.govfrontiersin.org Cultures dominated by bacteria from the genera Bordetella, Achromobacter, Sphingomonas, and Pseudomonas have shown the ability to degrade TCDD. nih.govfrontiersin.org Specifically, an increase in the relative abundance of Bordetella, Sphingomonas, Proteiniphilum, and Rhizobium has been correlated with increased biodegradation of TCDD. researchgate.net

The degradation of TCDD by these microbial communities appears to be influenced by the availability of other carbon sources. For example, the addition of alternative carbon and energy sources like amino acids, sodium lactate (B86563), and sodium acetate (B1210297) can inhibit TCDD degradation. nih.govfrontiersin.org This suggests that TCDD degradation may be stimulated in environments where other carbon sources are limited, promoting a state of "starvation" that encourages the use of TCDD as a substrate. nih.govfrontiersin.org

The long-term impact of TCDD on soil microbiomes can be a state of disorder with a deviating trajectory in ecological restoration, even after vegetation begins to recover. nih.gov This is evidenced by lower bacterial diversity in recovering areas compared to uncontaminated sites, indicating a significant loss of bacterial taxa and the recruitment of fewer colonizing species. nih.gov

Table 2: Microbial Genera Associated with TCDD-Contaminated Soil and Biodegradation

| Microbial Genus | Association with TCDD |

|---|---|

| Arthrobacter | Detected in highly contaminated soil |

| Rhodococcus | Detected in highly contaminated soil |

| Comamonadaceae (family) | Detected in highly contaminated soil |

| Bacillales (order) | Detected in highly contaminated soil |

| Bordetella | Dominant in TCDD-degrading cultures |

| Achromobacter | Dominant in TCDD-degrading cultures |

| Sphingomonas | Dominant in TCDD-degrading cultures |

| Pseudomonas | Dominant in TCDD-degrading cultures |

| Proteiniphilum | Increased abundance correlated with TCDD biodegradation |

| Rhizobium | Increased abundance correlated with TCDD biodegradation |

Ecotoxicity Assessment Methodologies

The assessment of TCDD's ecotoxicity requires sensitive and reliable methods. While analytical chemistry can quantify the concentration of TCDD in environmental samples, bioassays are crucial for determining the biological effects of this toxicant.

Bioluminescent bacterial assays, particularly those using the marine bacterium Allivibrio fischeri (formerly known as Vibrio fischeri), are widely used for rapid ecotoxicity screening. biotoxicity.commicrobiotests.comnih.gov The principle of this assay is based on the natural light emission of the bacteria, which is linked to their metabolic activity. microbiotests.com When exposed to toxic substances, the bacteria's respiratory processes are disrupted, leading to a measurable decrease in bioluminescence. microbiotests.com This inhibition of light output provides a quantifiable measure of the sample's toxicity. microbiotests.com

Studies have specifically investigated the use of Allivibrio fischeri for assessing the toxicity of dioxins, including TCDD. Research has shown that A. fischeri can be a valuable test species for the rapid evaluation of the toxic effects of dioxins and dioxin-like compounds in the environment. These assays can determine the half-maximal effective concentration (EC50), which is the concentration of a substance that causes a 50% reduction in the light output of the bacteria. The EC50 values for TCDD can be determined after different exposure times, providing a dynamic view of its toxicity. The kinetic method, which measures the rate of light decay upon exposure to a toxin, has been shown to be effective and can overcome interferences from color and turbidity in environmental samples. manchester.ac.uk

Advanced Analytical Methodologies for 2,3,7,8 Tetrachlorodibenzo P Dioxin

Chromatographic Techniques

Chromatography, particularly gas chromatography, is the cornerstone of TCDD analysis, providing the necessary separation of this specific isomer from a multitude of other potentially interfering compounds. chromatographyonline.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches